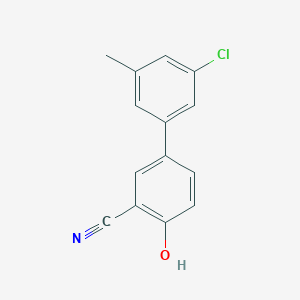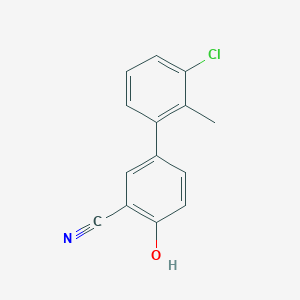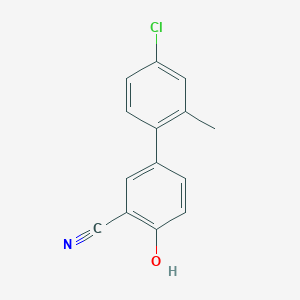
5-(4-Chloro-2-methylphenyl)-2-cyanophenol, 95%
Übersicht
Beschreibung
5-(4-Chloro-2-methylphenyl)-2-cyanophenol (95%) is a synthetic compound that has been used extensively in the fields of scientific research, medicine, and industrial applications. It is a colorless, crystalline solid with a molecular weight of 243.64 g/mol and a melting point of 144-146 °C. The compound has a broad range of applications due to its unique properties, such as its low toxicity, high solubility, and low volatility.
Wissenschaftliche Forschungsanwendungen
5-(4-Chloro-2-methylphenyl)-2-cyanophenol (95%) has been used in a variety of scientific research applications. It has been used in the study of the biochemical and physiological effects of various compounds, as well as in the development of new drugs and treatments for various diseases and disorders. The compound has also been used in the study of the structure and function of proteins, nucleic acids, and enzymes, as well as in the development of analytical methods for the detection and quantification of various compounds.
Wirkmechanismus
The mechanism of action of 5-(4-Chloro-2-methylphenyl)-2-cyanophenol (95%) is not fully understood. However, it is believed that the compound acts as a weak inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. It is also believed that the compound may act as an agonist of the G-protein coupled receptor, which is involved in the regulation of various physiological functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methylphenyl)-2-cyanophenol (95%) are not fully understood. However, it has been demonstrated to have anti-inflammatory and anti-tumor effects in animal models. In addition, it has been shown to have an inhibitory effect on the growth of certain types of bacteria. It has also been demonstrated to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of many drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Chloro-2-methylphenyl)-2-cyanophenol (95%) has several advantages and limitations for laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound, making it ideal for use in laboratory experiments. In addition, it is a colorless, crystalline solid, making it easy to handle and store. It is also highly soluble in water, making it easy to use in aqueous solutions. On the other hand, the compound has some limitations, such as its low volatility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 5-(4-Chloro-2-methylphenyl)-2-cyanophenol (95%). One potential direction is to explore its potential as an inhibitor of cytochrome P450, as well as its potential as an agonist of the G-protein coupled receptor. Another potential direction is to further explore its anti-tumor and anti-inflammatory effects, as well as its effects on bacterial growth. In addition, further research into the structure and function of the compound could lead to the development of new analytical methods for its detection and quantification. Finally, further research into the compound’s potential applications in the development of new drugs and treatments for various diseases and disorders could lead to the development of more effective treatments.
Synthesemethoden
5-(4-Chloro-2-methylphenyl)-2-cyanophenol (95%) can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-chloro-4-methylphenylhydrazine with cyanide ions in the presence of a base. This reaction results in the formation of 5-(4-chloro-2-methylphenyl)-2-cyanophenol (95%) as the major product. Other methods of synthesis include the reaction of 2-chloro-4-methylphenylhydrazine with cyanide ion, followed by hydrolysis of the resulting intermediate, and the reaction of 2-chloro-4-methylphenylhydrazine with aqueous sodium cyanide.
Eigenschaften
IUPAC Name |
4-(4-chloro-2-methylphenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-6-12(15)4-5-13(9)10-2-3-11(8-16)14(17)7-10/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSKYWNRKPLRLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684810 | |
| Record name | 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methylphenyl)-2-cyanophenol | |
CAS RN |
1261919-14-5 | |
| Record name | 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















